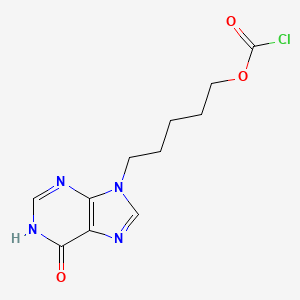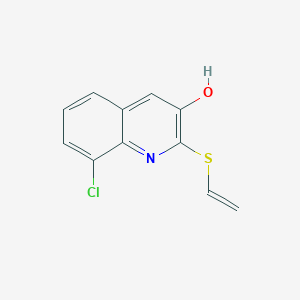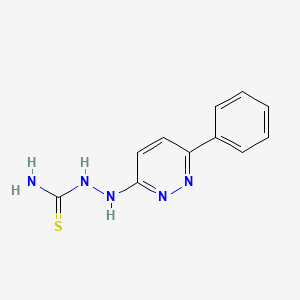
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide typically involves the reaction of 6-phenylpyridazin-3-yl hydrazine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide can be compared with other pyridazine derivatives such as:
6-Phenylpyridazin-3(2H)-one: Known for its cardiovascular applications.
2-Substituted-4-aryl-6-phenylpyridazin-3(2H)-ones: Studied for their anti-inflammatory and analgesic activities.
N-(pyridin-2-yl)hydrazinecarbothioamide: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its combination of hydrazine and carbothioamide functional groups, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.
Properties
CAS No. |
88490-36-2 |
|---|---|
Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
[(6-phenylpyridazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-11(17)16-15-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H3,12,16,17) |
InChI Key |
UZBFYYNRFGFLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)
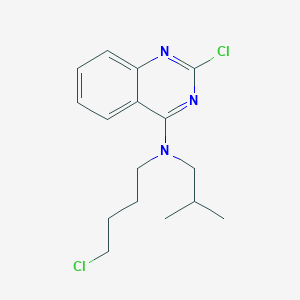

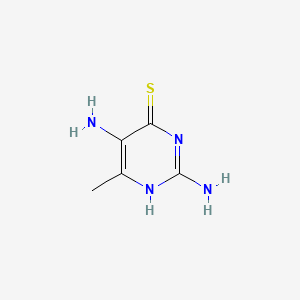
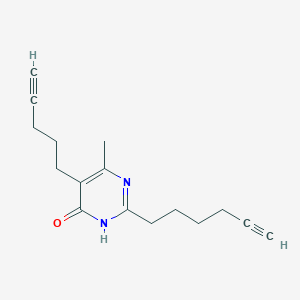
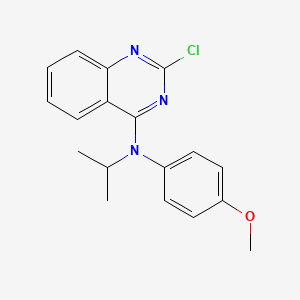
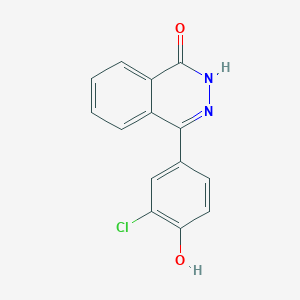
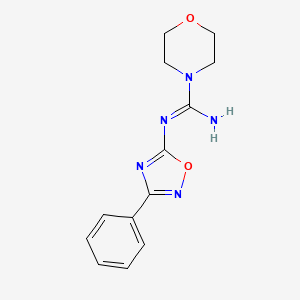
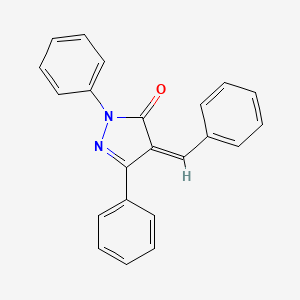
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
